Strontium;acetic acid

Description

Overview of Strontium Acetate's Role in Modern Chemical Sciences

In modern chemical sciences, strontium acetate (B1210297) is primarily valued as a strontium source for the synthesis of a wide array of advanced materials. samaterials.comresearchgate.net Its utility is particularly prominent in materials science, where it serves as a key ingredient in the production of perovskite oxides, such as strontium titanate (SrTiO₃) and strontium cerate (SrCeO₃). These materials are at the forefront of research due to their diverse applications in electronics, including as dielectrics in random access memory devices and in the development of tunable dielectric devices. researchgate.netCurrent time information in Bangalore, IN.tandfonline.com

The compound is also instrumental in the creation of phosphorescent materials and has applications in pyrotechnics, where it imparts a vibrant red color. chemicalbook.com Furthermore, strontium acetate is a precursor for materials used in environmental remediation, such as photocatalysts for the degradation of organic pollutants. mdpi.com Research has demonstrated its use in the synthesis of nitrogen-doped strontium titanate nanoparticles, which exhibit enhanced photocatalytic activity under visible light. mdpi.comresearchgate.net

Fundamental Research Directions and Current Trends in Strontium Acetate Chemistry

Current research is focused on leveraging strontium acetate's properties to develop novel synthesis methodologies for advanced materials with precisely controlled characteristics. A significant trend is its use in bottom-up fabrication techniques like sol-gel and hydrothermal synthesis to produce nanomaterials with specific sizes, morphologies, and functionalities. Current time information in Bangalore, IN.tandfonline.com

A key research direction involves the use of strontium acetate to create doped materials and mixed-metal oxides. For instance, it is used in the sol-gel synthesis of strontium-substituted gadolinium aluminates and in the preparation of strontium-doped hydroxyapatite (B223615) for biomedical applications. mdpi.comtu.ac.th It is also employed in the fabrication of thin films, such as barium strontium titanate (BST) films for ferroelectric applications and strontium-doped zinc oxide nanostructures for optoelectronics. acs.orgrsc.orgnih.gov

Emerging research also explores the catalytic potential of strontium acetate and its derivatives. Strontium-based mixed oxides, synthesized using strontium acetate, have shown promise as catalysts in the transesterification of oils to produce biodiesel. researchgate.net Additionally, gold nanoparticles supported on strontium-based materials derived from strontium acetate have been investigated for the aerobic oxidation of alcohols. mdpi.com

In the field of coordination chemistry, strontium acetate is utilized in the synthesis of coordination polymers with diverse structural topologies and interesting properties, such as luminescence. tandfonline.comrsc.org Research in this area includes the creation of heteronuclear Sr(II)-Ln(III) coordination polymers and the investigation of their potential as functional materials. rsc.org

Detailed Research Findings

The following tables provide a summary of research findings where strontium acetate has been used as a precursor in the synthesis of various advanced materials.

Table 1: Synthesis of Nanomaterials Using Strontium Acetate

| Target Material | Synthesis Method | Other Reactants | Solvent/Medium | Key Findings | Reference(s) |

| Strontium Titanate (SrTiO₃) Nanoparticles | Hydrothermal | Tetra-n-butyl titanate, Acetylacetone (B45752), KOH | Deionized water | Phase-pure perovskite SrTiO₃ nanocrystals synthesized at a low temperature of 90 °C. | Current time information in Bangalore, IN. |

| Nitrogen-Doped Strontium Titanate (N-SrTiO₃) Nanoparticles | Hydrothermal with calcination | Titanium isopropoxide, Hexamethylenetetramine, Citric acid | Not specified | Highly crystalline nanoparticles with a particle size of approximately 50±5 nm, showing enhanced visible light photocatalytic degradation. | mdpi.comresearchgate.net |

| Strontium Cerate (SrCeO₃) Nanoparticles | Homogeneous reaction | Cerium-n-butoxide, Stearic acid | Melted stearic acid | Uniform morphology with pure perovskite structures and crystalline sizes ranging from 21 to 32 nm. | researchgate.net |

| Strontium-Doped Zinc Oxide (Sr-doped ZnO) Nanostructures | Chemical bath deposition | Zinc acetate dihydrate, Hexa-amine | Distilled water | Growth of Sr-doped ZnO nanostructures on an AAO template for potential use in optoelectronics. | nih.gov |

| Barium Strontium Titanate (BST) Nanopowders | Modified sol-gel | Barium acetate, Titanium isopropoxide | Not specified | Homogeneous and well-dispersed nanopowders with a narrow size distribution of 15–25 nm. | researchgate.net |

Table 2: Synthesis of Thin Films and Other Materials Using Strontium Acetate

| Target Material | Synthesis Method | Substrate | Other Reactants | Key Findings | Reference(s) |

| Strontium Titanate (SrTiO₃) Thin Films | Hydrothermal-electrochemical | Titanium | Strontium acetate solution | Dense, single-phase films with grain sizes of 80-340 nm. | tandfonline.com |

| Barium Strontium Titanate (BST) Thin Films | Dip and dry deposition | Platinum | Barium acetate, Titanium isopropoxide, Acetic acid, 2-methoxyethanol | Homogeneous, crack-free, nano-sized, and smooth thin films. | rsc.org |

| Strontium Titanate (STO) Thin Films | Sol-gel | Pt(111)/Ti/SiO₂/Si | Tetrabutyl titanate, 2-methoxyethanol, Acetylacetone, Acetic acid | Pseudolinear P-E loop with large maximum polarization, enhancing energy storage performance. | researchgate.net |

| Strontium-Substituted Gadolinium Aluminate Gels | Sol-gel | Not applicable | Gadolinium nitrate (B79036), Aluminum nitrate | Formation of gels as precursors for Sr-substituted gadolinium aluminate ceramics. | mdpi.com |

| Strontium-Doped Phosphate-Based Glasses | Sol-gel with supramolecular templating | Not applicable | n-butyl phosphate (B84403), Ca-methoxyethoxide, NaOMe | Mesoporous glasses with potential for controlled delivery of therapeutic ions in bone tissue regeneration. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H8O4Sr+2 |

|---|---|

Molecular Weight |

207.72 g/mol |

IUPAC Name |

strontium;acetic acid |

InChI |

InChI=1S/2C2H4O2.Sr/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2 |

InChI Key |

RXSHXLOMRZJCLB-UHFFFAOYSA-N |

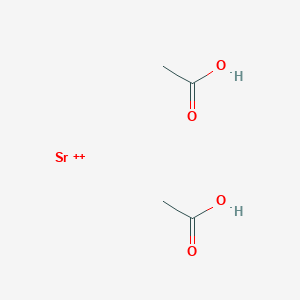

Canonical SMILES |

CC(=O)O.CC(=O)O.[Sr+2] |

Origin of Product |

United States |

Synthesis and Preparative Methodologies of Strontium Acetate and Its Derived Materials

Direct Synthesis of Strontium Acetate (B1210297)

The direct synthesis of strontium acetate typically involves the reaction of a strontium base with acetic acid. These methods are efficient and yield strontium acetate, which exists as a white, crystalline powder soluble in water. wikipedia.orgchemicalbook.commade-in-china.com

Strontium acetate can be formed through the neutralization reaction between strontium hydroxide (B78521) and acetic acid. wikipedia.orgbrainly.com In this reaction, aqueous acetic acid is reacted with solid strontium hydroxide. The hydroxide ions (OH⁻) from the strontium hydroxide react with the hydrogen ions (H⁺) from the acetic acid to form water, while the strontium (Sr²⁺) and acetate (CH₃COO⁻) ions combine to form the salt, strontium acetate. brainly.com

The balanced chemical equation for this reaction is: Sr(OH)₂ + 2CH₃COOH → Sr(CH₃COO)₂ + 2H₂O brainly.com

This method is a common and reliable way to produce strontium acetate. google.com

An alternative and widely used method for synthesizing strontium acetate involves the reaction of strontium carbonate with acetic acid. wikipedia.orgchemicalbook.com In this process, solid strontium carbonate is slowly added to an aqueous solution of acetic acid under vigorous stirring. google.com The reaction is characterized by the effervescence of carbon dioxide gas as the carbonate reacts with the acid to form the soluble strontium acetate salt and water. google.comyoutube.com

The balanced chemical equation for this reaction is: SrCO₃ + 2CH₃COOH → Sr(CH₃COO)₂ + H₂O + CO₂

This synthesis can be performed at a laboratory scale by heating a suitable amount of organic acid to around 30°C, and then slowly introducing strontium carbonate powder. google.com

Strontium Acetate as a Precursor in Inorganic Material Synthesis

Strontium acetate is a frequently used strontium source in the synthesis of more complex inorganic materials, particularly multicomponent oxides like titanates. scientificlabs.co.uksigmaaldrich.com Its solubility in water makes it an ideal precursor for solution-based synthesis techniques such as hydrothermal methods.

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. Strontium acetate is a suitable precursor for this technique due to its solubility and reactivity in aqueous environments. cnr.it

Strontium acetate is an effective precursor for the hydrothermal synthesis of strontium titanate (SrTiO₃), a perovskite oxide with significant applications in electronics due to its dielectric properties. researchgate.netasianpubs.org

In a hydrothermal-electrochemical method, SrTiO₃ thin films can be fabricated on titanium substrates using strontium acetate solutions. researchgate.net This process allows for the creation of dense, single-phase films by controlling parameters such as temperature and solution flow rate. researchgate.net Another approach involves the hydrothermal reaction of strontium acetate with a titanium precursor like titanium isopropoxide or tetra-n-butyl titanate. scientificlabs.co.ukasianpubs.orgnorthwestern.edu The reaction is typically carried out in a strong alkaline solution, such as potassium hydroxide (KOH), at temperatures ranging from 90°C to 200°C. researchgate.netasianpubs.org The properties of the resulting SrTiO₃ nanoparticles, such as crystallite size and crystallinity, can be tuned by adjusting the reaction temperature and time. asianpubs.org

Table 1: Research Findings on Hydrothermal Synthesis of SrTiO₃ Using Strontium Acetate

| Titanium Precursor | Method | Synthesis Conditions | Resulting Material | Reference |

|---|---|---|---|---|

| Titanium Substrate | Hydrothermal-Electrochemical | Temperature: 120-200°C; Flow Rate: 1-40 mL/min | Dense, single-phase SrTiO₃ films with grain sizes of 80-340 nm | researchgate.net |

| Tetra-n-butyl titanate | Hydrothermal | Temperature: 90°C; Solvent: ≥1.8 mol/L KOH solution | Phase-pure perovskite structure SrTiO₃ nanocrystals | asianpubs.org |

| Titanium Tetrabutoxide | Hydrothermal | Temperature: 180°C | SrTiO₃ dodecahedra | northwestern.edu |

| Titanium Isopropoxide | Hydrothermal | Not specified | Strontium titanate (SrTiO₃) | scientificlabs.co.uksigmaaldrich.com |

Strontium acetate is also a key reactant in the synthesis of lead strontium titanate (Pb,Sr)TiO₃, or PST, thin films, which are utilized in tunable dielectric devices. scientificlabs.co.uksigmaaldrich.com A sol-gel method, which is a wet-chemical technique, can be employed to prepare the precursor solution for these films. google.com

In a typical preparation, strontium acetate and lead acetate trihydrate are dissolved in a mixed solvent of deionized water and glacial acetic acid. google.com A separate solution of a titanium precursor, such as tetrabutyl titanate in ethylene (B1197577) glycol methyl ether, is then mixed in. google.com Stabilizing agents like acetylacetone (B45752) and formamide (B127407) are often added to create a clear, stable precursor sol. google.com This sol can then be used to deposit a thin film onto a substrate using methods like spin coating, followed by annealing to crystallize the PST film. google.com This process yields a compact and uniform ferroelectric thin film. google.com

Table 2: Components for Lead Strontium Titanate (Pb₀.₃Sr₀.₇TiO₃) Precursor Sol

| Role | Component | Chemical Formula |

|---|---|---|

| Strontium Source | Strontium Acetate | Sr(CH₃COO)₂ |

| Lead Source | Lead Acetate Trihydrate | Pb(CH₃COO)₂·3H₂O |

| Titanium Source | Tetrabutyl Titanate | C₁₆H₃₆O₄Ti |

| Solvent | Ethylene Glycol Methyl Ether | C₃H₈O₂ |

| Solvent | Glacial Acetic Acid | CH₃COOH |

| Solvent | Deionized Water | H₂O |

| Stabilizer | Acetylacetone | C₅H₈O₂ |

| Stabilizer | Formamide | CH₃NO |

| Stabilizer | Glycerin | C₃H₈O₃ |

Data sourced from a sol-gel preparation method for high-tunability PST films. google.com

Sol-Gel Processing Techniques for Nanomaterials

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials, particularly metal oxides, from chemical precursors. In this method, a colloidal suspension, or "sol," is formed from the hydrolysis and polycondensation of precursors, which then evolves towards the formation of an integrated network, or "gel." Strontium acetate, Sr(CH₃COO)₂, serves as a highly effective and water-soluble precursor for introducing strontium ions into the system. Its primary advantages include high purity, relatively low decomposition temperature, and excellent solubility in common solvents like water and ethanol, which facilitates the creation of homogeneous molecular-level mixtures with other metal precursors. The process allows for precise control over the final product's composition, microstructure, and purity by carefully managing parameters such as precursor concentration, pH, temperature, and solvent type.

Synthesis of Nanocrystalline Barium Strontium Titanate (BST) Powders

Barium Strontium Titanate (BaₓSr₁₋ₓTiO₃, or BST) is a ferroelectric ceramic with significant applications in tunable microwave devices and dynamic random-access memories. The sol-gel method provides a low-temperature route to synthesize phase-pure, nanocrystalline BST powders with high homogeneity. In a typical synthesis, strontium acetate and barium acetate are used as sources for Sr²⁺ and Ba²⁺ ions, respectively.

The process begins by dissolving stoichiometric amounts of strontium acetate and barium acetate in a solvent, often acetic acid, to stabilize the precursors and prevent premature precipitation. A titanium precursor, commonly titanium isopropoxide [Ti(OCH(CH₃)₂)₄], is separately mixed with a chelating agent like acetylacetone to control its high reactivity and hydrolysis rate. The two solutions are then carefully mixed under vigorous stirring. The addition of water initiates hydrolysis and condensation reactions, leading to the formation of a complex Ti-O-Ba/Sr polymeric network. This process results in a transparent, viscous sol that gradually transforms into a rigid, wet gel over time. The gel is aged, dried to remove the solvent (forming a xerogel), and finally calcined at elevated temperatures (typically 700-900 °C). During calcination, the organic components are burned off, and the amorphous gel crystallizes into the desired perovskite BST phase. The use of strontium acetate ensures uniform distribution of strontium ions throughout the gel network, which is critical for achieving a homogeneous solid solution in the final crystalline powder.

Table 1: Representative Parameters for Sol-Gel Synthesis of BST Powders

| Parameter | Description | Typical Value/Compound | Role in Synthesis |

|---|---|---|---|

| Sr Precursor | Source of Strontium ions | Strontium Acetate, Sr(CH₃COO)₂ | Provides Sr²⁺ ions for the BST lattice. |

| Ba Precursor | Source of Barium ions | Barium Acetate, Ba(CH₃COO)₂ | Provides Ba²⁺ ions for the BST lattice. |

| Ti Precursor | Source of Titanium ions | Titanium Isopropoxide, Ti(OCH(CH₃)₂)₄ | Forms the backbone of the titanate structure. |

| Solvent | Medium for dissolving precursors | Acetic Acid / Ethylene Glycol | Ensures homogeneity and controls hydrolysis. |

| Chelating Agent | Stabilizes the Ti precursor | Acetylacetone | Prevents rapid, uncontrolled hydrolysis of Ti alkoxide. |

| Gelation Time | Time for sol-to-gel transition | 24 - 72 hours | Indicates completion of the polymeric network formation. |

| Calcination Temp. | Temperature for crystallization | 700 - 900 °C | Removes organics and forms the crystalline perovskite phase. |

Formation of Strontium-Aluminum Xerogels

Strontium-aluminum mixed-oxide systems are precursors for various functional materials, including phosphors and catalysts. The sol-gel method is employed to create highly homogeneous strontium-aluminum xerogels. In this synthesis, strontium acetate is the preferred strontium source due to its compatibility with aluminum precursors like aluminum isopropoxide [Al(OCH(CH₃)₃)₂] or aluminum nitrate (B79036) [Al(NO₃)₃].

The synthesis involves dissolving strontium acetate in a suitable solvent, such as deionized water or an alcohol-water mixture. Concurrently, the aluminum precursor is dissolved in a separate solvent, often with the addition of an acid (e.g., nitric acid) to catalyze hydrolysis. The two solutions are then combined under controlled conditions (e.g., dropwise addition) with continuous stirring to form a mixed sol. The acetate anions from strontium acetate can also act as chelating ligands, helping to bridge the strontium and aluminum centers and promote a homogeneous distribution at the molecular level. Upon aging, the sol undergoes polycondensation, forming a three-dimensional Sr-O-Al network characteristic of a gel. The subsequent drying step, typically performed at moderate temperatures (60-120 °C), removes the solvent and volatile organic species, yielding a solid, porous material known as a xerogel. This xerogel is an amorphous, high-surface-area precursor that can be calcined at higher temperatures to produce crystalline strontium aluminate phases.

Co-precipitation Methods for Oxide Nanoparticles

Co-precipitation is a straightforward and scalable chemical method for synthesizing multicomponent or single-component oxide nanoparticles from aqueous solutions. The technique involves dissolving soluble salts of the desired metal cations and then inducing their simultaneous precipitation by adding a precipitating agent or changing the solution's pH. Strontium acetate is an excellent precursor for this method because of its high solubility in water, which allows for the preparation of concentrated, stable stock solutions. The precipitation results in an insoluble intermediate compound (e.g., hydroxide, carbonate, or oxalate), which is subsequently isolated, washed, and thermally decomposed (calcined) to yield the final oxide material.

Preparation of Strontium Oxide (SrO) Nanoparticles

For the synthesis of strontium oxide (SrO) nanoparticles, an aqueous solution of strontium acetate is prepared. A precipitating agent, such as sodium hydroxide (NaOH), ammonium (B1175870) hydroxide (NH₄OH), or ammonium oxalate (B1200264) ((NH₄)₂C₂O₄), is added to this solution. The addition causes a chemical reaction that leads to the formation of a fine, white precipitate of a strontium precursor.

Using NaOH: Sr(CH₃COO)₂(aq) + 2NaOH(aq) → Sr(OH)₂(s) + 2CH₃COONa(aq)

Using (NH₄)₂C₂O₄: Sr(CH₃COO)₂(aq) + (NH₄)₂C₂O₄(aq) → SrC₂O₄(s) + 2CH₃COONH₄(aq)

The resulting precipitate, either strontium hydroxide or strontium oxalate, is separated from the solution by filtration or centrifugation. It is then washed multiple times with deionized water to remove residual ions (e.g., Na⁺, CH₃COO⁻) and dried. The final step is calcination of the precursor powder at a high temperature (e.g., 800-1000 °C) in air. This thermal decomposition process removes the hydroxide or oxalate groups and yields phase-pure, crystalline SrO nanoparticles. The particle size and morphology can be controlled by adjusting parameters like precursor concentration, reaction temperature, pH, and the rate of addition of the precipitating agent.

Table 2: Synthesis Parameters for Strontium Oxide (SrO) Nanoparticles via Co-precipitation

| Parameter | Description | Typical Value/Compound | Impact on Synthesis |

|---|---|---|---|

| Sr Precursor | Source of Strontium ions | Strontium Acetate Solution (0.1 - 1.0 M) | Determines the yield and concentration gradient. |

| Precipitating Agent | Induces precipitation | Sodium Hydroxide (NaOH) / Ammonium Oxalate ((NH₄)₂C₂O₄) | Forms the insoluble strontium precursor (hydroxide or oxalate). |

| Reaction pH | Acidity/Basicity of solution | > 10 (for hydroxide) | Controls precipitation rate and particle agglomeration. |

| Reaction Temp. | Temperature of precipitation | 25 - 80 °C | Influences nucleation and growth rates, affecting particle size. |

| Calcination Temp. | Thermal decomposition temperature | 800 - 1000 °C | Converts precursor to crystalline SrO and controls crystallinity. |

Synthesis of Strontium Oxide-Zinc Oxide Nanocomposites

To produce strontium oxide-zinc oxide (SrO-ZnO) nanocomposites, the co-precipitation method is extended to a two-component system. Aqueous solutions of strontium acetate and a soluble zinc salt, such as zinc acetate [Zn(CH₃COO)₂] or zinc nitrate [Zn(NO₃)₂], are mixed together in the desired stoichiometric ratio. The homogeneity of this initial solution is critical for achieving a uniform distribution of Sr and Zn ions in the final nanocomposite.

A precipitating agent, typically a strong base like sodium hydroxide, is then added to the mixed-metal salt solution. This causes the simultaneous precipitation of both strontium hydroxide and zinc hydroxide:

Sr²⁺(aq) + Zn²⁺(aq) + 4OH⁻(aq) → Sr(OH)₂(s) + Zn(OH)₂(s)

The resulting mixed-hydroxide precipitate is filtered, thoroughly washed to eliminate impurities, and dried. The dried precursor powder is then calcined. During calcination, the hydroxides decompose and react to form the SrO-ZnO nanocomposite. The final phase composition (e.g., a mixture of SrO and ZnO phases, or formation of zinc-strontium-oxide compounds) depends heavily on the initial Sr:Zn molar ratio and the calcination temperature. This method allows for the synthesis of finely dispersed nanocomposite powders where SrO and ZnO nanoparticles are in intimate contact.

Self-Flash Combustion Synthesis of Advanced Magnetic Materials

Self-flash combustion synthesis, also known as solution combustion synthesis, is a rapid, energy-efficient technique for producing fine, crystalline oxide powders, including complex magnetic materials like strontium hexaferrite (SrFe₁₂O₁₉). The method utilizes a highly exothermic, self-sustaining redox reaction between an oxidizer (typically metal nitrates) and an organic fuel (e.g., urea (B33335), glycine, citric acid).

In the synthesis of strontium hexaferrite, strontium acetate can be used as the strontium source, although strontium nitrate is more common as it also serves as an oxidizer. When strontium acetate is used, it is dissolved in water along with iron(III) nitrate [Fe(NO₃)₃·9H₂O], which acts as both the iron source and the primary oxidizer. A fuel, such as urea [CO(NH₂)₂], is added to the solution. The acetate anions (CH₃COO⁻) from the strontium precursor can also contribute to the fuel value of the mixture. The solution is heated in a furnace to evaporate the water, resulting in a viscous liquid or gel. Upon reaching the ignition temperature, the redox mixture undergoes a rapid, voluminous, and self-sustaining combustion reaction. The intense heat generated in a very short time (seconds to minutes) facilitates the direct formation of the crystalline strontium hexaferrite phase, often bypassing the need for lengthy high-temperature calcination steps. This process typically yields fine, nano-sized, and highly pure magnetic powders. The fuel-to-oxidizer ratio is a critical parameter that influences the combustion temperature, reaction time, and the properties (e.g., particle size, magnetic coercivity) of the final product.

Table 3: Components for Self-Flash Combustion Synthesis of Strontium Hexaferrite

| Component | Role | Example Compound |

|---|---|---|

| Strontium Source | Provides Sr²⁺ ions for the ferrite (B1171679) structure | Strontium Acetate, Sr(CH₃COO)₂ |

| Iron Source/Oxidizer | Provides Fe³⁺ ions and acts as the primary oxidant | Iron(III) Nitrate, Fe(NO₃)₃·9H₂O |

| Fuel | Reducing agent; generates heat upon combustion | Urea, CO(NH₂)₂ / Glycine, C₂H₅NO₂ |

| Solvent | Dissolves reactants to form a homogeneous precursor solution | Deionized Water |

Ammonia (B1221849) Nitridation for Strontium Cyanamide (B42294) Polymorphs

Strontium acetate serves as a precursor for the synthesis of strontium cyanamide (SrCN₂) polymorphs through the process of ammonia nitridation. researcher.liferesearchgate.netsigmaaldrich.comsigmaaldrich.com This method involves heating strontium acetate in a flowing ammonia atmosphere at elevated temperatures. researcher.liferesearchgate.net

The synthesis yields two distinct polymorphs of strontium cyanamide: a trigonal low-temperature phase and an orthorhombic high-temperature phase. researcher.life These are prepared by firing strontium acetate in an ammonia stream at temperatures ranging from 600°C to 850°C. researcher.liferesearchgate.net A key finding is that the trigonal low-temperature phase undergoes an irreversible transformation to the orthorhombic high-temperature phase upon post-annealing. researcher.life The structural difference between the two phases lies in the linkage of SrN₆ octahedra and the arrangement of the carbodiimide (B86325) (NCN)²⁻ anions. researcher.life

| Synthesis Method | Precursor | Reagent | Temperature Range | Products | Structural Transformation |

| Ammonia Nitridation | Strontium Acetate | Ammonia (NH₃) | 600-850°C researcher.liferesearchgate.net | Trigonal (low temp) and Orthorhombic (high temp) SrCN₂ polymorphs researcher.life | Trigonal phase irreversibly changes to orthorhombic phase with post-annealing. researcher.life |

Metathesis Reactions for Complex Oxalates (e.g., Strontium Zirconyl Oxalate Tetrahydrate)

Strontium acetate is a useful reagent in metathesis (or chemical exchange) reactions for the preparation of complex oxalates. niscpr.res.in An example is the synthesis of strontium zirconyl oxalate tetrahydrate (SrZrO(C₂O₄)₂·4H₂O). niscpr.res.in

This preparation involves the metathesis of strontium acetate and ammonium zirconyl oxalate. niscpr.res.in The reaction is conducted under controlled pH and concentration of the reagents to yield the desired product. niscpr.res.in The resulting strontium zirconyl oxalate can then serve as a precursor for the low-temperature synthesis of metazirconates like strontium zirconate (SrZrO₃) through thermal decomposition. niscpr.res.in

| Reaction Type | Strontium Precursor | Co-reactant | Product | Key Conditions |

| Metathesis | Strontium Acetate | Ammonium Zirconyl Oxalate | Strontium Zirconyl Oxalate Tetrahydrate (SrZrO(C₂O₄)₂·4H₂O) | Controlled pH and reagent concentration. niscpr.res.in |

Thermal Behavior and Decomposition Mechanisms of Strontium Acetate Compounds

Thermogravimetric (TG) and Differential Thermal Analysis (DTA/DSC) Investigations

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC) are primary techniques used to study the thermal decomposition of strontium acetate (B1210297) compounds. These methods provide valuable information about mass loss and thermal events (endothermic or exothermic) as a function of temperature. wikipedia.org

Dehydration Processes of Strontium Acetate Hydrates (e.g., hemihydrate)

Strontium acetate commonly exists as a hemihydrate (Sr(CH₃COO)₂·0.5H₂O). akjournals.comakjournals.com Thermal analysis of this compound reveals that the decomposition process begins with dehydration. akjournals.comakjournals.com

Studies conducted under a nitrogen atmosphere show that the dehydration of strontium acetate hemihydrate occurs in a distinct step. akjournals.comakjournals.com The TG-DTA/DSC experiments indicate that this is the first major thermal event, leading to the formation of anhydrous strontium acetate. akjournals.comresearchgate.net The dehydration process is endothermic, as indicated by DTA/DSC peaks. akjournals.com The temperature range for this dehydration can vary, but it is generally observed before the main decomposition of the acetate group. akjournals.comakjournals.com Some research suggests a two-stage water loss, pointing to different bonding modes of water molecules within the crystal lattice. akjournals.com

Table 1: Dehydration Data for Strontium Acetate Hemihydrate

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Observations |

|---|

Pathways of Decomposition to Strontium Carbonate and Strontium Oxide

Following dehydration, the anhydrous strontium acetate undergoes further decomposition at higher temperatures. akjournals.comakjournals.com The primary solid product of this decomposition in an inert atmosphere is strontium carbonate (SrCO₃). akjournals.comresearchgate.net This decomposition step is a significant mass loss event and is typically observed in the temperature range of 400-480°C. akjournals.comresearchgate.net

The decomposition pathway can be summarized as follows:

Dehydration: Sr(CH₃COO)₂·0.5H₂O → Sr(CH₃COO)₂ + 0.5H₂O

Decomposition to Carbonate: Sr(CH₃COO)₂ → SrCO₃ + volatile products

The final decomposition of strontium carbonate to strontium oxide (SrO) occurs at much higher temperatures, generally above 900°C. mdpi.com This step involves the release of carbon dioxide. mdpi.com

Table 2: Decomposition Pathways of Strontium Acetate

| Reactant | Product | Temperature Range (°C) | Atmosphere |

|---|---|---|---|

| Strontium Acetate Hemihydrate | Anhydrous Strontium Acetate | ~127-200 | Inert (e.g., Nitrogen) |

| Anhydrous Strontium Acetate | Strontium Carbonate | ~400-480 | Inert (e.g., Nitrogen) akjournals.comresearchgate.net |

Kinetic Studies of Thermal Decomposition Processes

Kinetic analysis of the thermal decomposition of strontium acetate provides insights into the reaction mechanisms and the energy barriers involved.

Determination of Activation Energies via Isoconversional Methods

Isoconversional methods are powerful tools for determining the activation energy (Ea) of solid-state reactions without assuming a specific reaction model. asianpubs.orgcsic.es These "model-free" approaches analyze the reaction rate at different degrees of conversion (α). asianpubs.orgcsic.es

For the dehydration of strontium acetate hemihydrate, the activation energy has been observed to decrease as the conversion progresses, eventually reaching a relatively constant value. akjournals.com For instance, in the conversion range of 0.5 < α < 0.9, the activation energy for dehydration was found to be approximately 133.4 ± 6.6 kJ mol⁻¹. akjournals.com Similarly, for the decomposition of anhydrous strontium acetate, the activation energy also shows a dependency on the degree of conversion, with relatively constant values suggesting a single-step reaction mechanism within certain conversion ranges. akjournals.com

Table 3: Activation Energies for Strontium Acetate Decomposition

| Decomposition Step | Conversion Range (α) | Average Activation Energy (Ea) (kJ mol⁻¹) | Method |

|---|---|---|---|

| Dehydration of Hemihydrate | 0.5 < α < 0.9 | 133.4 ± 6.6 | Isoconversional akjournals.com |

Estimation of Most Probable Kinetic Models using Master Plots Method

The master plots method is employed to determine the most probable kinetic model that describes the reaction mechanism. akjournals.comakjournals.com This method compares experimental data with theoretical master plots for various solid-state reaction models.

For the dehydration of strontium acetate hemihydrate (in the range 0.5 < α < 0.9), studies have suggested that the Avrami-Erofeev (A3) mechanism is the most probable kinetic model. akjournals.com This model describes a process governed by nucleation and growth. akjournals.com For the decomposition of the anhydrous strontium acetate (in the range 0.5 < α < 0.9), a reaction order model (F_n_) has been found to be a good fit, with a determined order of approximately 0.62. akjournals.com

Table 4: Probable Kinetic Models for Strontium Acetate Decomposition

| Decomposition Step | Conversion Range (α) | Most Probable Kinetic Model |

|---|---|---|

| Dehydration of Hemihydrate | 0.5 < α < 0.9 | Avrami-Erofeev (A3) akjournals.com |

Evolved Gas Analysis (EGA) and Spectroscopic Monitoring of Volatile Products

Evolved gas analysis (EGA), often coupled with techniques like Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry (MS), is used to identify the volatile products released during thermal decomposition. akjournals.comtandfonline.comhidenanalytical.com

For strontium acetate, the primary gaseous products evolved during the decomposition of the anhydrous form are acetone (B3395972) (CH₃COCH₃) and carbon dioxide (CO₂). akjournals.comakjournals.com The release of water is observed during the initial dehydration step. akjournals.comakjournals.com TG-FTIR analysis allows for the real-time identification of these evolved gases, confirming the proposed decomposition pathways. akjournals.comakjournals.com For example, the characteristic infrared absorption bands of water, acetone, and carbon dioxide can be monitored as a function of temperature, correlating with the mass loss steps observed in the TG curve. akjournals.com

Table 5: Evolved Gas Products from Strontium Acetate Decomposition

| Decomposition Step | Evolved Gaseous Products | Detection Method |

|---|---|---|

| Dehydration | Water (H₂O) | TG-FTIR akjournals.comakjournals.com |

Fourier Transform Infrared (FTIR) Spectroscopy of Gaseous Species (e.g., water, acetone, carbon dioxide)

The analysis of gases evolved during the thermal decomposition of strontium acetate compounds, particularly strontium acetate hemihydrate (Sr(CH₃COO)₂·0.5H₂O), provides critical insights into the reaction mechanisms. researchgate.netakjournals.com Thermogravimetric analysis coupled with FTIR (TG-FTIR) allows for the real-time identification of volatile products as the material is heated under a controlled atmosphere. akjournals.com

Studies conducted under a non-isothermal nitrogen atmosphere show that the decomposition process occurs in distinct steps. researchgate.netakjournals.com The initial phase involves dehydration, where bound water is released. As the temperature increases, the anhydrous strontium acetate decomposes. researchgate.net The gaseous species evolved during these stages can be identified by their characteristic infrared absorption bands. akjournals.com

The primary gaseous products identified during the non-oxidative thermal degradation of strontium acetate are water, acetone, and carbon dioxide. researchgate.netakjournals.com

Water (H₂O): The release of water is observed during the initial dehydration step. This is characterized by absorption bands in the FTIR spectrum corresponding to the O-H stretching and bending vibrations. akjournals.com Specifically, characteristic bands are noted between 3500-3740 cm⁻¹ (stretching) and 1500-1700 cm⁻¹ (bending). akjournals.com

Acetone ((CH₃)₂CO): The major organic product from the decomposition of the anhydrous acetate is acetone. researchgate.netakjournals.com Its formation is a key indicator of the breakdown of the acetate moiety.

Carbon Dioxide (CO₂): Carbon dioxide is also evolved during the decomposition of the anhydrous salt. researchgate.net It is readily identified by a strong, characteristic absorption peak at approximately 2358 cm⁻¹. akjournals.com The final solid residue of this decomposition process is typically strontium carbonate (SrCO₃). researchgate.netakjournals.com

The evolution of these gases corresponds with mass loss steps observed in thermogravimetric (TG) curves, confirming the sequence of decomposition events. akjournals.com

Table 1: Gaseous Species Evolved During Thermal Decomposition of Strontium Acetate Hemihydrate Identified by FTIR

| Gaseous Species | Chemical Formula | Temperature Range of Evolution (°C) | Characteristic FTIR Wavenumbers (cm⁻¹) |

| Water | H₂O | 180 - 260 | 3740 - 3500 and 1700 - 1500 |

| Acetone | (CH₃)₂CO | 400 - 480 | Not specified in search results |

| Carbon Dioxide | CO₂ | 400 - 480 | 2358 |

This table is generated based on data from studies on the thermal decomposition of strontium acetate hemihydrate in a nitrogen atmosphere. akjournals.com

Mass Spectrometry (MS) for Characterization of Organic Residues

Mass spectrometry (MS) is a powerful and highly sensitive analytical technique used to identify and characterize organic compounds by measuring their mass-to-charge ratio. nih.gov When coupled with a separation technique like gas chromatography (GC-MS), it is particularly effective for analyzing complex mixtures of organic residues. researchgate.net While the thermal decomposition of strontium acetate liberates an organic residue alongside the formation of strontium carbonate, the primary focus in many studies has been on the evolved gaseous products. researchgate.netakjournals.com However, the principles of MS are directly applicable to the characterization of any non-volatile or semi-volatile organic materials remaining after pyrolysis.

The general methodology for characterizing organic residues using GC-MS involves several key steps:

Sample Preparation: The organic residue is extracted from the inorganic matrix (e.g., strontium carbonate) using an appropriate solvent.

Derivatization (Optional): To make non-volatile or polar compounds (like carboxylic acids or alcohols) suitable for GC analysis, they are often chemically modified in a process called derivatization. researchgate.net

GC Separation: The extracted and prepared sample is injected into a gas chromatograph. The different organic compounds in the mixture are separated based on their boiling points and interactions with the GC column.

MS Analysis: As each compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized (e.g., by electron impact), causing the molecule to fragment in a predictable pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. nih.gov

Compound Identification: The resulting mass spectrum acts as a "molecular fingerprint." By comparing this spectrum to established libraries of known compounds, the components of the organic residue can be identified with a high degree of confidence. nih.gov

This technique allows for the precise identification of the molecular composition of the residue, which can provide further mechanistic details about the condensation and polymerization reactions that may occur in parallel with the formation of volatile products like acetone.

Table 2: General Workflow for GC-MS Characterization of Organic Residues

| Step | Description | Purpose |

| 1. Extraction | Dissolving the organic residue in a suitable solvent to separate it from inorganic solids. | Isolate the compounds of interest for analysis. |

| 2. Derivatization | Chemical modification of analytes to increase their volatility and thermal stability. | Enable analysis of non-volatile compounds by GC. |

| 3. Injection & Separation | Introduction of the sample into the GC, where compounds are separated over time. | Resolve the complex mixture into individual components. |

| 4. Ionization & Fragmentation | Molecules are bombarded with electrons in the MS source, creating charged fragments. | Generate a unique and reproducible fragmentation pattern. |

| 5. Mass Analysis | The charged fragments are sorted by their mass-to-charge (m/z) ratio. | Produce a mass spectrum for each separated component. |

| 6. Detection & Identification | The abundance of each fragment is measured, and the resulting spectrum is compared against a database. | Identify the chemical structure of the unknown compounds. |

Solution Chemistry and Complexation Behavior of Strontium Acetate

Investigation of Aqueous Dissociation Constants for Strontium-Acetate Complexes

The behavior of strontium acetate (B1210297) in aqueous solutions is characterized by its dissociation into strontium (Sr²⁺) and acetate (CH₃COO⁻) ions. The extent of this dissociation is governed by the dissociation constant (K), which provides a measure of the equilibrium between the associated and dissociated species. Potentiometric studies have been instrumental in determining these constants at various temperatures.

Research has shown that the dissociation constant for the strontium acetate ion pair (SrCH₃COO⁺) decreases as the temperature increases. For instance, the logarithm of the dissociation constant (log K) for SrCH₃COO⁺ has been reported to decrease from -1.38 at 25°C to -2.10 at 175°C at the saturation pressure of water. researchgate.netgeologyscience.ru This indicates that the complexation of strontium with acetate becomes more favorable at higher temperatures. researchgate.net These experimentally determined constants are crucial for developing thermodynamic models that can predict the speciation of strontium in various aqueous environments. pnnl.gov

The following table summarizes the dissociation constants for the strontium-acetate complex at different temperatures:

| Temperature (°C) | Log K (SrCH₃COO⁺) |

| 25 | -1.38 researchgate.netgeologyscience.ru |

| 175 | -2.10 researchgate.netgeologyscience.ru |

This table illustrates the temperature dependence of the dissociation constant for the strontium acetate ion pair.

It is important to note that different studies have reported slightly varying dissociation constants, which can be attributed to differences in experimental methodologies and conditions. geologyscience.ru

Solvation and Solubility Studies in Diverse Solvent Systems

The solubility and solvation of strontium acetate have been investigated in various solvent systems, revealing its behavior beyond simple aqueous solutions.

Solubility Profile in Anhydrous Acetic Acid

In anhydrous acetic acid, strontium acetate exhibits significant solubility that increases with temperature. chemister.ru It has been noted that the solid phase in equilibrium with the solution at ordinary temperatures is likely a solvate. acs.org The solubility of strontium acetate in anhydrous acetic acid is intermediate between that of barium and calcium acetates. acs.org

The following table presents the solubility of strontium acetate in anhydrous acetic acid at different temperatures:

| Temperature (°C) | Solubility ( g/100 g of solvent) |

| 25 | 17.32 chemister.ru |

| 50.5 | 18.8 chemister.ru |

| 73.8 | 22.96 chemister.ru |

| 101.1 | 32.1 chemister.ru |

| 111.5 | 37.85 chemister.ru |

This table demonstrates the increasing solubility of strontium acetate in anhydrous acetic acid with rising temperature.

Equilibrium Studies in Mixed Organic Solvent-Water Systems

The study of strontium acetate in mixed organic solvent-water systems is crucial for understanding its behavior in complex chemical environments, such as those encountered in separation processes. The presence of an organic solvent can significantly influence the ion exchange equilibria involving strontium.

In systems containing methanol-water, acetone-water, and dioxane-water mixtures with acetate ions, the selectivity of ion exchange resins for strontium and calcium ions is altered. oup.com As the concentration of the organic solvent increases, the selectivity coefficients of both calcium and strontium against ammonium (B1175870) ions decrease. oup.com However, the separation factor between strontium and calcium increases under these conditions. oup.com This phenomenon is exploited in ion exchange chromatography for the separation of these two chemically similar elements.

Ion Exchange Equilibria and Separations Involving Strontium Acetate

Ion exchange chromatography is a powerful technique for the separation of ions from a solution. The use of acetate-containing solutions plays a significant role in the selective separation of strontium from other cations.

Strontium-Ammonium Exchange Systems

In ion exchange systems, the equilibrium between strontium ions in solution and on the resin is influenced by the presence of other ions, such as ammonium (NH₄⁺). Studies in mixed solvent systems (methanol-water, acetone-water, and dioxane-water) have shown that the selectivity coefficient of strontium against ammonium decreases as the organic solvent concentration increases. oup.com This means that at higher organic solvent concentrations, the resin has a lower preference for strontium over ammonium ions. This principle can be utilized to control the elution of strontium from an ion exchange column.

Selective Separation of Strontium from Divalent Cations (e.g., Calcium)

The separation of strontium from calcium is a common challenge in analytical and industrial chemistry due to their similar chemical properties. Ion exchange chromatography, particularly in the presence of complexing agents like acetate, offers an effective solution.

In mixed organic solvent-water systems containing acetate, the separation factor between strontium and calcium increases with a higher concentration of the organic solvent. oup.com This enhanced separation is attributed to the differential complexation of strontium and calcium with acetate ions in the mixed solvent environment. For instance, a 1:1 mixture of a 2 M ammonium acetate aqueous solution and methanol (B129727) has been recommended as a suitable eluent for the effective separation of strontium from large amounts of calcium. oup.com In this system, calcium is eluted from the column more readily, while strontium is retained more strongly, allowing for their separation. oup.com The use of complexing agents like cyclohexanediaminetetra-acetic acid (CyDTA) in conjunction with controlled pH and ammonium ion concentration has also been shown to be effective for this separation. nih.gov

Effects of Temperature and Pressure on Strontium-Acetate Complexation in Aqueous Solutions

The formation and stability of strontium-acetate complexes in aqueous solutions are significantly influenced by changes in temperature and pressure. These environmental factors alter the thermodynamic properties of the system, thereby shifting the equilibrium of the complexation reactions.

The Influence of Temperature

Research has consistently shown that the complexation of strontium with acetate is enhanced at higher temperatures. researchgate.netosti.gov Potentiometric studies conducted at the saturation pressure of water have determined the dissociation constants for the strontium acetate ion pair (SrCH₃COO⁺) across a range of temperatures. researchgate.net The dissociation constant (K) provides a measure of the tendency of a complex to break apart into its constituent ions. A lower dissociation constant indicates a more stable complex.

The logarithm of the dissociation constant (log K) for SrCH₃COO⁺ has been observed to decrease as the temperature rises, signifying that the complex becomes more stable at elevated temperatures. researchgate.net This endothermic nature of the complexation reaction is a key thermodynamic characteristic.

Detailed Research Findings:

A potentiometric study determined the dissociation constants for the SrCH₃COO⁺ ion pair at temperatures from 25°C to 175°C. researchgate.netgeologyscience.ru The results clearly demonstrate that as temperature increases, the dissociation constant decreases, leading to a greater degree of complex formation. researchgate.net

The following table summarizes the experimentally determined dissociation constants for the strontium acetate complex at various temperatures.

| Temperature (°C) | Log K (Dissociation Constant) for SrCH₃COO⁺ |

| 25 | -1.38 researchgate.net |

| 75 | -1.61 |

| 125 | -1.86 |

| 175 | -2.10 researchgate.net |

| Data sourced from potentiometric studies at the saturation pressure of water. researchgate.net |

This trend indicates that in environments with fluctuating or elevated temperatures, such as in certain geological or industrial settings, the speciation of strontium can be significantly affected by the presence of acetate, favoring the formation of the SrCH₃COO⁺ complex. geologyscience.ru

The Influence of Pressure

The effect of pressure on the stability of strontium-acetate complexes is less pronounced than the effect of temperature. researchgate.net Studies on analogous metal-acetate complexes, such as those of yttrium, have provided insights into the likely behavior. For yttrium-acetate complexes, an increase in pressure leads to a decrease in the stability of the complexes. researchgate.net For instance, at 25°C, increasing the pressure from 1 to 1000 bar resulted in a decrease in the stability constant (log β₁) by 0.21. researchgate.net This phenomenon is attributed to changes in the partial molal volume upon complexation. While direct and extensive data for strontium acetate under varying pressures is limited, the behavior observed in similar systems suggests that high-pressure conditions would likely disfavor the formation of strontium-acetate complexes, leading to an increase in their dissociation.

Electrochemical Studies and Surface Modification Technologies

Hydrothermal-Electrochemical Methods for Controlled Material Deposition

The hydrothermal-electrochemical method is a versatile technique for synthesizing crystalline thin films directly onto a substrate from an aqueous solution at elevated temperatures and pressures. This approach combines the principles of hydrothermal synthesis with electrochemical processes to achieve controlled deposition and growth of materials with specific microstructures.

The synthesis of strontium titanate (SrTiO₃) thin films on titanium substrates has been successfully demonstrated using the hydrothermal-electrochemical method. In this process, a titanium substrate acts as an electrode in an electrolytic solution containing strontium ions, often from strontium acetate (B1210297) or strontium hydroxide (B78521). The application of a direct current under hydrothermal conditions (temperatures ranging from 100°C to 200°C) facilitates the formation of polycrystalline SrTiO₃ thin films. researchgate.netcambridge.org

The growth of the SrTiO₃ film is influenced by the anodic current, which is compensated by electrons generated from the oxidation of titanium and the decomposition of water. cambridge.org Researchers have utilized a galvanostat to apply a direct current density, typically between 5 to 25 mA/cm², to control the film growth. researchgate.net The resulting films are characterized by smooth, homogeneous surfaces without significant pores or defects. researchgate.net

A key advantage of this method is the ability to control film properties by adjusting synthesis parameters. For instance, in a flow-system setup using strontium acetate solutions, dense, single-phase films with grain sizes between 80 and 340 nm can be fabricated by managing nucleation and growth rates through temperature (120°C–200°C) and flow rate (1–40 mL/min) adjustments. researchgate.net The current efficiency for film growth, however, can be relatively low, typically in the range of 0.8% to 3%, depending on the potential of the titanium electrode. cambridge.org

| Parameter | Range/Value | Effect on Film Properties |

| Temperature | 100°C - 200°C | Influences reaction kinetics and crystallinity |

| Current Density | 1 - 25 mA/cm² | Controls the rate of film growth |

| Precursor | Strontium Acetate, Strontium Hydroxide | Source of strontium ions for film formation |

| Flow Rate (in flow system) | 1 - 50 cm³/min | Allows for control over microstructure and grain size |

The hydrothermal-electrochemical method also offers precise control over the microstructure of layered titanate systems. By manipulating the synthesis conditions, it is possible to fabricate complex layered structures, such as those in the BaTiO₃–SrTiO₃ system. researchgate.net

This control is achieved by altering parameters like temperature, current density, and reaction time. For example, layered thin films can be created by sequential deposition. A SrTiO₃ layer can be deposited first, followed by the deposition of a BaTiO₃ layer on top of it under specific conditions (e.g., 150°C for 1 hour at 1 mA/cm²). researchgate.net This can be performed in either a closed autoclave or a flow system, demonstrating the method's flexibility. researchgate.net

The structure of the underlying substrate and the composition of the electrolyte play a crucial role in determining the final morphology of the layered material. The process involves the dissolution of a titanium source, followed by nucleation and growth of the perovskite phase, which can be influenced by the precursor's characteristics. rsc.org The ability to form distinct layers with controlled microstructures is essential for developing materials with tailored dielectric and electronic properties for various applications.

Electrochemical Separation Techniques

Electrochemical methods provide an effective means for separating and purifying radioisotopes, which is critical for the production of radiopharmaceuticals. These techniques leverage differences in the electrochemical properties of elements to achieve high separation efficiency and purity.

A significant application of electrochemical separation is in the development of ⁹⁰Sr/⁹⁰Y generators. Yttrium-90 (⁹⁰Y) is a pure beta-emitter used in targeted radionuclide therapy, and it is produced from the radioactive decay of Strontium-90 (⁹⁰Sr). nih.govresearchgate.net For medical use, ⁹⁰Y must be of extremely high purity, with minimal contamination from the highly toxic ⁹⁰Sr. nih.govgoogle.com

An electrochemical generator system has been developed that uses a two-cycle electrolysis procedure to separate ⁹⁰Y from ⁹⁰Sr. nih.govresearchgate.net

First Electrolysis Cycle: This step is performed for 90 minutes in the ⁹⁰Sr(NO₃)₂ feed solution at a pH of 2-3. A potential of -2.5 V is applied with a current of 100-200 mA using platinum electrodes. In this cycle, ⁹⁰Y is preferentially deposited onto the cathode. nih.govresearchgate.net

Second Electrolysis Cycle: The cathode from the first cycle, now containing the deposited ⁹⁰Y, is used as the anode. A fresh platinum electrode serves as the cathode, and electrolysis is conducted for 45 minutes in 3 mM HNO₃ at -2.5 V and 100 mA. nih.govresearchgate.net

| Parameter | First Cycle | Second Cycle |

| Duration | 90 min | 45 min |

| Electrolyte | ⁹⁰Sr(NO₃)₂ solution (pH 2-3) | 3 mM HNO₃ |

| Potential | -2.5 V | -2.5 V |

| Current | 100-200 mA | 100 mA |

| Purpose | Separate ⁹⁰Y from bulk ⁹⁰Sr | Purify the separated ⁹⁰Y |

Micro-Arc Oxidation (MAO) Coatings Incorporating Strontium Acetate

Micro-arc oxidation (MAO), also known as plasma electrolytic oxidation, is a surface treatment process that produces thick, hard, and porous ceramic coatings on metals like titanium and its alloys. mdpi.comnih.gov Incorporating elements such as strontium into these coatings can enhance their properties for specific applications. Strontium acetate is one of the compounds used as a source of strontium in the electrolyte for this process. researchgate.net

MAO coatings are formed through a combination of electrochemical oxidation and high-voltage spark discharges in an aqueous electrolyte. researchgate.net The resulting coatings typically have a porous structure. researchgate.netmdpi.com When strontium is added to the electrolyte, for example as strontium acetate or strontium hydroxide, it gets incorporated into the TiO₂-based coating. researchgate.netmdpi.com

The phase composition of strontium-doped MAO coatings typically consists of anatase and rutile, which are crystalline phases of titanium dioxide. researchgate.net The presence of strontium, along with other elements from the electrolyte like calcium and phosphorus, can be confirmed using techniques such as energy-dispersive X-ray spectroscopy (EDS). researchgate.net The distribution of anatase and rutile within the porous oxide layer can influence the coating's properties. researchgate.net Research indicates that increasing the amount of strontium can lead to an increased amount of rutile, which may improve the coating's performance in certain applications. researchgate.net

| Coating Characteristic | Observation in Strontium-Doped MAO Coatings | Reference |

| Surface Morphology | Uniform, multi-scale porous structure. | researchgate.netmdpi.com |

| Pore Size | Not significantly affected by the addition of strontium. | mdpi.com |

| Cracks | Addition of strontium can lead to a decrease in crack density. | mdpi.com |

| Phase Composition | Primarily anatase and rutile phases of TiO₂. | researchgate.netresearchgate.net |

| Elemental Composition | Incorporation of strontium, calcium, and phosphorus from the electrolyte. | researchgate.net |

Electrochemical Behavior and Corrosion Resistance of Modified Surfaces

The incorporation of strontium acetate into surface modification processes, such as micro-arc oxidation (MAO), has been shown to significantly enhance the electrochemical behavior and corrosion resistance of the treated materials. Studies on titanium (Ti) surfaces have demonstrated that the addition of strontium acetate to the electrolyte results in coatings with superior protective properties compared to unmodified surfaces.

EIS measurements further corroborate these findings. The polarization resistance (Rp), a key indicator of a material's ability to resist corrosion, is consistently higher for strontium-doped surfaces. Data from EIS shows that Sr-doped MAO surfaces possess a higher polarization resistance and a reduced barrier layer capacitance, which is more than one and a half times lower than at the lowest strontium concentration mdpi.com. This suggests the formation of a more compact and protective passive layer on the surface. Similarly, studies on magnesium alloys with strontium-substituted hydroxyapatite (B223615) coatings, another form of strontium surface modification, show significantly increased polarization resistance values compared to uncoated alloys, confirming the enhanced corrosion protection afforded by strontium researchgate.net. The improved corrosion resistance is a critical feature for the longevity and performance of materials in corrosive environments researchgate.netmdpi.com.

The table below summarizes key electrochemical parameters from studies on strontium-modified surfaces, illustrating the enhanced corrosion resistance.

| Surface Treatment | Substrate | Measurement Technique | Key Finding | Reference |

| Strontium-doped Micro-Arc Oxidation (MAO) | Titanium (Ti) | Potentiodynamic Polarization | Passivation current density (ipass) was over 2x lower at higher Sr concentrations. | mdpi.com |

| Strontium-doped Micro-Arc Oxidation (MAO) | Titanium (Ti) | Electrochemical Impedance Spectroscopy (EIS) | Polarization resistance (Rp) was higher than undoped surfaces. | mdpi.com |

| Strontium-substituted Hydroxyapatite (Sr-HAP) Coating | AZ91 Mg Alloy | Potentiodynamic Polarization | Polarization resistance (Rp) increased from 1020 Ω·cm² (uncoated) to 3468 Ω·cm² (coated). | researchgate.net |

These findings collectively indicate that surface modification using strontium acetate leads to the formation of a more robust and corrosion-resistant surface layer.

Influence of Strontium Concentration on Electrolyte Conductivity and Breakdown Potential

The concentration of strontium acetate in the electrolyte plays a crucial role in the surface modification process, directly influencing both the electrolyte's conductivity and the breakdown potential during treatments like micro-arc oxidation (MAO).

Research has shown a direct relationship between the concentration of strontium ions and the electrical conductivity of the electrolyte. The addition of strontium, for instance from strontium acetate, increases the number of charge carriers in the solution, thereby enhancing its conductivity mdpi.com. In general, for electrolyte solutions, conductivity tends to increase with rising concentration up to a certain point, as this increases the number of ions available to transport charge per unit volume umcs.pl.

Conversely, the breakdown potential, which is the voltage at which dielectric breakdown of the forming oxide layer occurs and plasma discharges begin in the MAO process, is inversely affected by the strontium concentration. Studies have demonstrated that an increase in strontium concentration leads to a decrease in the breakdown potential mdpi.com. This phenomenon is consistent with findings in other plasma electrolytic oxidation systems, where the breakdown voltage generally increases as the electrolyte concentration decreases researchgate.net. The higher conductivity of the electrolyte at increased strontium concentrations facilitates the initiation of plasma discharges at a lower voltage.

The following table outlines the relationship between strontium concentration and key electrochemical parameters during surface modification.

| Parameter | Effect of Increasing Strontium Concentration | Underlying Reason | Reference |

| Electrolyte Conductivity | Increases | Higher concentration of mobile Sr²⁺ ions increases the number of charge carriers in the solution. | mdpi.com |

| Breakdown Potential | Decreases | Enhanced electrolyte conductivity facilitates the initiation of plasma discharge at a lower applied voltage. | mdpi.comresearchgate.net |

Therefore, controlling the concentration of strontium acetate in the electrolyte is a critical factor for tailoring the conditions of the surface modification process and, consequently, the properties of the final coating.

Spectroscopic and Structural Characterization of Strontium Acetate Compounds

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is an indispensable tool for the solid-state characterization of strontium acetate (B1210297), enabling the identification of crystalline phases and the observation of structural changes under thermal stress.

Strontium acetate is known to exist in several crystalline forms, primarily as an anhydrous salt (Sr(CH₃COO)₂) and as hydrated species, most commonly strontium acetate hemihydrate ((CH₃COO)₂Sr · 0.5H₂O) americanelements.comhimedialabs.com. A tetrahydrate form (Sr(CH₃COO)₂ · 4H₂O) has also been reported, which can form monocrystals described as having a rhombic prism shape reddit.com.

While these phases are well-established, comprehensive crystallographic data, such as space group and unit cell parameters, are not extensively detailed in readily available literature. The characterization of these phases is typically achieved by comparing the obtained XRD powder patterns with reference patterns from crystallographic databases.

| Compound Name | Chemical Formula | Common Crystalline Form |

|---|---|---|

| Strontium Acetate (Anhydrous) | Sr(C₂H₃O₂)₂ | Crystalline Solid |

| Strontium Acetate Hemihydrate | Sr(C₂H₃O₂)₂ · 0.5H₂O | Crystalline Solid |

| Strontium Acetate Tetrahydrate | Sr(C₂H₃O₂)₂ · 4H₂O | Rhombic Prism Crystals reddit.com |

Thermal analysis coupled with XRD is crucial for understanding the stability of strontium acetate and its decomposition pathway. Studies on the thermal decomposition of strontium acetate hemihydrate show a multi-step process.

The first step involves dehydration, where the water of crystallization is lost. For the hemihydrate, this process occurs at approximately 150°C, resulting in the formation of anhydrous strontium acetate chemicalbook.com. This transformation is readily monitored by XRD, showing a shift in the diffraction peaks corresponding to the change in the crystal lattice upon water removal.

Upon further heating in an inert atmosphere, the anhydrous strontium acetate remains stable up to higher temperatures before undergoing decomposition. The subsequent decomposition of the anhydrous salt typically begins around 400°C and results in the formation of strontium carbonate (SrCO₃) as the primary solid residue. The evolved gaseous products at this stage mainly consist of acetone (B3395972) and carbon dioxide. XRD analysis of the final solid product confirms the presence of the strontium carbonate phase.

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular-level fingerprint of the compound, offering detailed information about the chemical bonds and functional groups present.

FTIR spectroscopy is a powerful technique for identifying the functional groups within strontium acetate by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds. The FTIR spectrum of strontium acetate is dominated by the characteristic vibrations of the acetate anion (CH₃COO⁻).

Key vibrational bands for the acetate group include the asymmetric and symmetric stretching modes of the carboxylate group (COO⁻), as well as the stretching and bending vibrations of the methyl group (CH₃). The positions of the carboxylate stretching bands are particularly sensitive to the coordination environment of the acetate ion with the strontium cation. FTIR can also be effectively coupled with thermogravimetric analysis (TGA-FTIR) to identify gaseous products evolved during thermal decomposition, such as water, acetone, and carbon dioxide spectroscopyonline.com.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| ν_as(COO⁻) | ~1540 - 1570 | Asymmetric Carboxylate Stretch researchgate.net |

| ν_s(COO⁻) | ~1400 - 1445 | Symmetric Carboxylate Stretch spectroscopyonline.comresearchgate.net |

| δ(CH₃) | ~1300 - 1450 | Methyl Bending |

| ν(C-C) | ~940 | Carbon-Carbon Stretch |

| γ(COO⁻) | ~600 - 700 | Carboxylate Bending/Wagging |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It provides a distinct vibrational fingerprint of a molecule and is particularly sensitive to non-polar bonds mdpi.com. A Raman spectrum for strontium acetate would be expected to show sharp peaks corresponding to the vibrational modes of the acetate ion.

While Raman spectroscopy is a powerful tool for characterizing solid-state systems, detailed and specific Raman spectra for strontium acetate are not widely reported in the surveyed scientific literature researchgate.netaps.org. However, based on the structure of the acetate ion, one would anticipate strong Raman signals for the symmetric carboxylate stretch (ν_s(COO⁻)) and the C-C stretch, as these vibrations involve a significant change in polarizability. The technique holds potential for probing the local coordination environment and identifying different crystalline phases or hydrates of strontium acetate.

Electron Microscopy and Elemental Microanalysis

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX or EDS) are powerful techniques for characterizing the morphology and elemental composition of materials science.govnih.gov. SEM provides high-resolution images of the sample's surface, revealing details about crystal shape, size distribution, and surface texture. EDX, which is often integrated with an SEM, allows for the qualitative and semi-quantitative determination of the elemental composition of the sample by analyzing the characteristic X-rays emitted when the sample is bombarded with an electron beam science.govresearchgate.net.

For strontium acetate, SEM could be used to visualize the crystalline habits, such as the rhombic prisms reported for the tetrahydrate form reddit.com. EDX analysis would confirm the presence of strontium, carbon, and oxygen in the expected ratios for the compound, verifying its elemental purity and stoichiometry. Despite the utility of these techniques, dedicated studies focusing on the detailed SEM and EDX analysis of pure strontium acetate are not prominent in the reviewed literature.

Scanning Electron Microscopy (SEM) for Surface and Nanostructure Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high resolutions. azooptics.com An SEM scans a sample with a focused beam of electrons, which interact with atoms in the sample to produce various signals that contain information about the surface's features and composition. azooptics.com The most common signals are secondary electrons, which produce detailed images of the surface morphology, and backscattered electrons, which can reveal contrast between areas with different chemical compositions.

In the context of strontium-containing compounds, SEM analysis reveals detailed micro- and nanostructural characteristics. For instance, studies on electrochemically deposited strontium coatings have shown morphologies consisting of lamellar crystals that form aggregated clusters or petal-like arrangements. researchgate.net While specific SEM studies dedicated solely to strontium acetate are not prevalent in the provided search results, the analysis of similar strontium compounds suggests that SEM would be invaluable for characterizing the particle size, shape, and surface texture of strontium acetate powders or films. Researchers can assess features such as crystal habit, degree of aggregation, and porosity. The characterization of nanostructured materials is a key application of SEM, allowing for the detailed investigation of nanomaterials and nanostructures. bruker.com

Advanced SEM techniques, such as environmental scanning electron microscopy (ESEM), even permit the imaging of samples in a gaseous environment, which can be crucial for observing materials in a more native or hydrated state without the need for extensive sample preparation that might alter their structure. nih.gov

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is typically integrated with a scanning electron microscope. The electron beam of the SEM excites electrons in the sample, causing them to be ejected from their atomic shells. When electrons from higher energy shells fill these vacancies, they release X-rays with energies characteristic of the specific elements present. wikipedia.orglibretexts.org By detecting and analyzing the energy of these emitted X-rays, EDS provides qualitative and quantitative information about the elemental composition of the sample. youtube.com

One of the key capabilities of EDS is elemental mapping. This involves scanning the electron beam across an area of the sample and collecting an EDS spectrum at each pixel. youtube.comrsc.org The resulting data can be used to create two-dimensional maps showing the spatial distribution of each identified element. youtube.com

For strontium acetate (Sr(CH₃COO)₂), an EDS analysis would be expected to detect the constituent elements: strontium (Sr), carbon (C), and oxygen (O). The resulting spectrum would display distinct peaks corresponding to the characteristic X-ray energies for each of these elements. The relative intensities of these peaks can be used to estimate the elemental composition of the sample. unam.mx

In practice, EDS has been used to analyze strontium distribution in various matrices. For example, in a study of rat dentin after exposure to strontium chloride, SEM-EDS analysis not only detected the presence of strontium in specific layers but also mapped its distribution in relation to calcium and magnesium. nih.gov Similarly, atomic-resolution elemental mapping of materials like strontium titanate (SrTiO₃) has been achieved using advanced EDS systems, demonstrating the technique's power to resolve elemental distributions at the nanoscale. researchgate.netmonash.edu These applications highlight the utility of EDS for confirming the presence and mapping the distribution of strontium, carbon, and oxygen in strontium acetate samples, ensuring compositional homogeneity and identifying any potential impurities.

| Element | Typical X-ray Emission Lines | Expected Detection in Strontium Acetate |

| Strontium (Sr) | L-series, K-series | Yes |

| Carbon (C) | K-series | Yes |

| Oxygen (O) | K-series | Yes |

Electron Probe Microanalysis (EPMA)

Electron Probe Microanalysis (EPMA), also known as an electron microprobe, is a highly sensitive, non-destructive analytical technique used to determine the chemical composition of small volumes of solid materials. wikipedia.orgcarleton.edu Like SEM-EDS, EPMA uses a focused electron beam to generate characteristic X-rays from the elements within a sample. ufl.eduub.edu However, EPMA is distinguished by its use of Wavelength-Dispersive X-ray Spectroscopy (WDS). ufl.edu

WDS offers significantly higher spectral resolution and lower detection limits compared to EDS. ufl.edu This allows for more precise and accurate quantitative analysis, capable of measuring elemental concentrations at trace levels (down to 100 parts per million or lower). ub.edu The high spectral resolution of WDS also helps to avoid peak overlap issues that can occur in EDS, where the emission lines of different elements are too close in energy to be distinguished. wikipedia.org

For the analysis of strontium acetate, EPMA could provide highly accurate quantitative data on the weight percentages of strontium, carbon, and oxygen. This is particularly useful for:

Verifying the stoichiometry of the compound.

Detecting and quantifying trace impurities.

Analyzing compositional variations across a sample with high spatial resolution. ub.edu

The procedure for quantitative analysis requires the use of well-characterized standards (materials of known composition) which are measured under the same analytical conditions as the unknown sample. wisc.edu The ratio of X-ray intensities between the sample and the standard for each element is used to calculate the elemental concentrations after applying matrix corrections. ub.edu For accurate results, samples must be flat, polished, and, if non-conductive, coated with a conductive layer. wisc.edu

| Feature | EDS/EDX | EPMA (WDS) |

| Primary Use | Qualitative & Semi-Quantitative Analysis, Mapping | Precise Quantitative Analysis |

| Spectrometer Type | Energy Dispersive | Wavelength Dispersive |

| Spectral Resolution | Lower | Higher |

| Detection Limits | ~0.1 wt% | ~10-100 ppm |

| Data Acquisition Speed | Faster | Slower |

X-ray Absorption Spectroscopy (XAS) for Local Atomic Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure of matter. libretexts.org It is particularly valuable for studying materials that lack long-range order, such as amorphous solids or molecules in solution. libretexts.org The technique involves tuning synchrotron-generated X-rays to the absorption edge of a specific element, causing the ejection of a core electron. libretexts.org The resulting X-ray absorption spectrum contains detailed information about the absorbing atom's local environment.

An XAS spectrum is typically divided into two regions:

X-ray Absorption Near-Edge Structure (XANES): This region, close to the absorption edge, provides information on the oxidation state and coordination chemistry (e.g., symmetry of the local environment) of the absorbing atom. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS): This region consists of oscillations past the absorption edge. Analysis of the EXAFS signal can determine the number, type, and distance of neighboring atoms surrounding the central absorbing atom.

For strontium acetate, XAS measurements at the strontium K-edge would provide precise details about the local coordination environment of the Sr²⁺ ion. Studies on various oxygen-ligated strontium compounds have demonstrated the power of EXAFS to characterize Sr-O bonding environments. nih.govosti.gov These analyses can quantify parameters such as the Sr-O interatomic distance and the coordination number (the number of nearest-neighbor oxygen atoms). nih.govresearchgate.net

| Parameter | Information Provided by XAS |

| Oxidation State | Determined from the energy of the absorption edge (XANES). |

| Coordination Geometry | Inferred from the shape and features of the XANES region. |

| Coordination Number (N) | The number of neighboring atoms, determined from EXAFS analysis. |

| Interatomic Distance (R) | The distance between the absorbing atom and its neighbors, determined from EXAFS analysis. |

| Debye-Waller Factor (σ²) | A measure of the static and thermal disorder in bond distances, determined from EXAFS analysis. nih.gov |

By applying XAS, researchers can build a detailed model of the average local structure around the strontium atoms within strontium acetate, providing fundamental insights into its chemical bonding and solid-state structure. researchgate.net

Environmental Research Pertaining to Strontium Acetate and Strontium Mobility

Remediation Strategies for Strontium Contamination

The remediation of sites contaminated with strontium, particularly the radioactive isotope Strontium-90, is a significant environmental challenge. Research has focused on in-situ techniques that immobilize strontium in the subsurface, preventing its migration into groundwater and subsequent entry into the food chain.